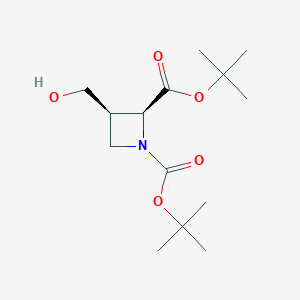

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Description

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with a hydroxymethyl substituent at the 3-position and two tert-butyl carbamate protecting groups at the 1- and 2-positions. The (2S,3R) stereochemistry confers distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise stereocontrol.

Properties

IUPAC Name |

ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWGFJASFZHWLB-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A common approach involves cyclizing β-amino alcohol derivatives. For example, (2S,3R)-3-(hydroxymethyl)azetidine precursors are synthesized via Mitsunobu reactions or reductive amination , followed by Boc protection. In one protocol, a linear diol is treated with di-tert-butyl dicarbonate under basic conditions to install Boc groups, after which intramolecular cyclization is induced using thiophilic reagents like trimethylphosphine. Yields for this step range from 60–75%, with stereochemical integrity maintained via chiral auxiliaries.

Enantioselective Catalytic Methods

Asymmetric hydrogenation of enamines or ketones using chiral Rhodium or Ruthenium catalysts enables direct access to the (2S,3R) configuration. For instance, a Rhodium-(R)-BINAP complex catalyzes the hydrogenation of a β-keto ester intermediate, achieving 92% enantiomeric excess (e.e.) under 10 bar H₂ pressure at 65°C. This method avoids tedious resolution steps but requires stringent control of solvent polarity and catalyst loading.

Functional Group Manipulation and Protection

The hydroxymethyl and carboxylate groups necessitate sequential protection-deprotection strategies to prevent side reactions.

tert-Butyloxycarbonyl (Boc) Protection

Boc groups are introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane. For example, treating the azetidine precursor with 1.2 equivalents of Boc₂O in the presence of DMAP (4-dimethylaminopyridine) at 0°C achieves >95% Boc protection without epimerization. Excess reagent is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction into ethyl acetate.

Hydroxymethyl Group Stabilization

The hydroxymethyl group is prone to oxidation during synthesis. To mitigate this, temporary protection as a silyl ether (e.g., TBS or TIPS) is employed. For instance, tert-butyldimethylsilyl (TBS) protection using TBSCl and imidazole in DMF proceeds quantitatively, enabling subsequent carboxylate esterification. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxymethyl functionality without affecting Boc groups.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Rhodium complexes, particularly [Rh(COD)₂]OTf with chiral bisphosphine ligands, are pivotal for asymmetric induction. In a patented JAK inhibitor synthesis, a Rh-PCyCo-BoPhoz system achieves 98% conversion and 95% d.e. (diastereomeric excess) for a related azetidine derivative. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Solvent | Dichloroethane | Enhances catalyst stability |

| Temperature | 65°C | Balances reaction rate and enantioselectivity |

| H₂ Pressure | 10 bar | Prevents over-reduction |

| Substrate/Catalyst | 100:1 | Cost-effective without sacrificing purity |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while nonpolar solvents (toluene) favor cyclization. For example, cyclization in THF at −20°C yields 80% product with minimal epimerization, whereas room-temperature reactions in toluene drop yields to 50%.

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40%) resolves diastereomers. The target compound typically elutes at Rf = 0.3–0.4 (TLC, 1:3 ethyl acetate/hexane). Preparative HPLC using a chiral column (Chiralpak IA) further purifies enantiomers, achieving >99% e.e. .

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 1.44 (s, 18H, Boc), 3.85–4.10 (m, 3H, azetidine CH₂ and CH), 4.30 (br s, 1H, OH).

-

MS (ESI+) : m/z 343.2 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods:

| Method | Yield (%) | d.e. (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Rh-Catalyzed Hydrogenation | 92 | 95 | High stereoselectivity | Requires expensive catalysts |

| Mitsunobu Cyclization | 75 | 85 | Mild conditions | Ph3P byproduct removal challenging |

| Reductive Amination | 68 | 80 | Scalable | Multiple protection steps needed |

Chemical Reactions Analysis

Types of Reactions: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Di-tert-Butyl (2S,3R)-3-(carboxymethyl)azetidine-1,2-dicarboxylate.

Reduction: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-diol.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Arginase Inhibition

Recent studies have highlighted the role of di-tert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate as a potential arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer. The compound's ability to inhibit arginase activity has been explored in the context of enhancing anti-tumor immunity by modulating the tumor microenvironment .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Arginase Inhibition | 0.5 - 10 |

Drug Development

The compound has been investigated as a scaffold for developing novel therapeutic agents targeting various biological pathways. Its structural features allow for modifications that enhance potency and selectivity against specific enzymes or receptors involved in disease processes .

Asymmetric Synthesis

This compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows chemists to create enantiomerically enriched products that are crucial in pharmaceuticals. The compound's application in synthesizing other complex molecules demonstrates its utility in organic chemistry.

| Application | Description |

|---|---|

| Chiral Building Block | Used to synthesize enantiomerically pure compounds |

| Reaction Type | Asymmetric synthesis via nucleophilic substitution |

Transition State Analogs

The compound has been utilized as a transition state analog in studies focusing on enzyme catalysis. By mimicking the transition state of enzymatic reactions, researchers can gain insights into enzyme mechanisms and develop inhibitors that can serve as therapeutic agents .

Case Study 1: Cancer Immunotherapy

In a study examining the effects of arginase inhibitors on tumor growth and immune response, this compound was shown to significantly enhance the efficacy of immune checkpoint inhibitors in preclinical models. The study reported improved survival rates in treated mice compared to controls .

Case Study 2: Synthesis of Bioactive Compounds

Researchers successfully employed this compound as a starting material for synthesizing novel bioactive compounds with anti-inflammatory properties. The synthetic route involved several steps of functionalization and purification, demonstrating the compound's versatility as a synthetic precursor .

Mechanism of Action

The mechanism of action of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate depends on its specific application. In drug development, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core structures, substituents, and physicochemical properties.

Structural Analogues

2.1.1 (2S,3R)-1-tert-Butyl-2-methyl-3-hydroxypyrrolidine-1,2-dicarboxylate ()

- Core Structure : Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).

- Substituents : A methyl group at C2 and a hydroxyl group at C3, compared to the hydroxymethyl group at C3 in the target compound.

- Key Differences: The pyrrolidine ring reduces steric strain compared to the smaller azetidine, enhancing stability.

- Applications : Commercially available (ECHEMI), suggesting utility as a chiral building block in peptide synthesis .

2.1.2 Di-tert-butyl 1-Hexyl-2-((2S,3R)-3-(sulfooxy)butan-2-yl)-hydrazine-1,2-dicarboxylate ()

- Core Structure: Hydrazine (non-cyclic) vs. azetidine.

- Substituents : Hexyl and sulfooxy groups, contrasting with the hydroxymethyl and tert-butyl groups in the target compound.

- Key Differences :

2.1.3 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()

- Core Structure : Pyrrolidine with multiple substituents.

- Substituents: Dicyano, phenyl, and methoxy groups, differing significantly from the hydroxymethyl in the target.

- Key Differences: Electron-withdrawing cyano groups stabilize the pyrrolidine ring, altering reactivity. The bulky tert-butylphenyl group introduces steric shielding, comparable to the tert-butyl carbamates in the target .

Physicochemical Properties

Stability and Functionalization Potential

- The azetidine core’s strain increases reactivity compared to pyrrolidines, favoring ring-opening reactions.

- The hydroxymethyl group in the target compound offers a site for oxidation or esterification, while tert-butyl carbamates enable selective deprotection .

Biological Activity

Di-tert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which contains two chiral centers at positions 2 and 3. Its molecular formula is C12H22N2O4, with a molecular weight of approximately 250.31 g/mol. The presence of tert-butyl groups enhances its lipophilicity, potentially influencing its biological activity.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : In vitro tests have shown that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of azetidines have been reported to disrupt bacterial membranes effectively .

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways. Studies suggest that azetidine derivatives can inhibit enzymes such as proteases and kinases, which are crucial in cancer progression and other diseases .

- Antitumor Activity : Research indicates that azetidine-based compounds can exhibit antitumor effects in various cancer models. For example, certain azetidine derivatives have shown efficacy in reducing tumor growth in murine models .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

- Direct Amination : Starting from commercially available precursors, the compound can be synthesized via a direct amination process involving tert-butyl esters.

- Cyclization Reactions : Utilizing β-amino acids as starting materials allows for the formation of the azetidine ring through cyclization reactions under acidic or basic conditions .

- Functional Group Modifications : The introduction of hydroxymethyl groups can be accomplished through selective reduction or substitution reactions on the azetidine framework.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 8 µM against Staphylococcus aureus and Escherichia coli. The compound demonstrated rapid permeabilization of bacterial membranes within minutes of exposure .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer potential of azetidine derivatives, this compound was tested for its ability to inhibit cell proliferation in human cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate | Structure | Contains a methyl group at position 2 |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Structure | Lacks methyl substitution at position 2 |

| Tert-butyl 4-hydroxyazetidine-1-carboxylate | - | Different functional group at position 4 |

Q & A

Q. What are the standard synthetic protocols for preparing di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate?

The synthesis typically involves multi-step reactions with strict stereochemical control. For example, azetidine scaffolds are functionalized via nucleophilic substitution or coupling reactions under inert atmospheres (argon) and low temperatures (−78°C). Key steps include:

- Activation of intermediates using reagents like n-BuLi in tetrahydrofuran (THF) with HMPA as a co-solvent .

- Protection/deprotection strategies, such as benzoylation with benzoyl chloride in pyridine .

- Purification via silica gel column chromatography with gradients of hexane/EtOAc (e.g., 30:1) to isolate products as colorless oils .

Q. How is the stereochemical integrity of the (2S,3R) configuration maintained during synthesis?

Stereocontrol is achieved using chiral auxiliaries or enantioselective catalysts. For instance, BF₃·Et₂O is employed in allylation reactions to preserve stereochemistry at low temperatures (−48°C), followed by quenching with aqueous NaHCO₃ to stabilize intermediates . NMR and HRMS are critical for verifying stereochemical purity post-synthesis .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR data are used to confirm regiochemistry and stereochemistry, particularly for hydroxymethyl and azetidine moieties .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z=372.1838 for related azetidine derivatives) .

- Chromatographic purity : Flash column chromatography with silica gel ensures >95% purity, as reported in multi-gram-scale syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in azetidine functionalization?

Diastereoselectivity is influenced by solvent polarity, temperature, and catalyst loading. For example:

- Using H₂SO₄ in 1,4-dioxane at 0.05 M concentration enhances sulfation of hydroxyl groups without epimerization .

- Low-temperature (−78°C) lithiation with n-BuLi minimizes side reactions, as seen in hydrazine dicarboxylate syntheses . Systematic Design of Experiments (DoE) can quantify the impact of variables like solvent ratios and reaction time .

Q. What strategies resolve contradictions in NMR data when analyzing derivatives with similar functional groups?

Overlapping signals (e.g., hydroxymethyl protons) can be resolved using:

- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in crowded spectra .

- COSY and HSQC : Maps coupling between protons and adjacent carbons, critical for confirming azetidine ring substitution patterns .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation) .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

The Boc group provides steric protection for the azetidine nitrogen, preventing undesired ring-opening reactions. However:

- Acidic conditions (e.g., H₂SO₄/dioxane) selectively cleave Boc groups without affecting hydroxymethyl substituents .

- Basic conditions (e.g., aqueous NaHCO₃) are tolerated during workup but may hydrolyze esters if prolonged . Stability studies using TLC or LC-MS are recommended to monitor degradation .

Q. What methodologies enable selective modification of the hydroxymethyl group without disrupting the azetidine core?

- Protection strategies : Temporarily silylate the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing other sites .

- Oxidation : Convert the hydroxymethyl to a carbonyl group using Dess-Martin periodinane for subsequent nucleophilic additions .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) target halogenated derivatives of the azetidine scaffold .

Q. How do hygroscopic properties of intermediates impact large-scale synthesis?

Hygroscopic intermediates (e.g., tert-butyl dicarboxylates) require anhydrous conditions during storage and handling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.